REACTION_CXSMILES
|
C(O)(=O)C.Br[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][CH:10]=O.[CH2:14]([NH2:18])[CH:15]([CH3:17])[CH3:16]>C(O)C.O>[CH3:16][CH:15]([CH3:17])[CH2:14][N:18]1[CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH:7]=[CH:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
5-Bromo-3,3-dimethylpentanal
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
BrCCC(CC=O)(C)C
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue then diluted with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1C=CC(CC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |